C1=CC=C(C=C1)CC2=CC=C(C=C2)I
. The InChI Key for this compound is FCUNNMLRHRWXAM-UHFFFAOYSA-N
.
4-Iododiphenylmethane is an organic compound characterized by its unique structure, which includes two phenyl groups and an iodine atom attached to a central methane carbon. This compound is of interest in various fields, including organic chemistry and materials science, due to its potential applications in synthesis and as a precursor for more complex molecules.
Source: 4-Iododiphenylmethane can be derived from the iodination of diphenylmethane, typically achieved through electrophilic aromatic substitution reactions.
Classification: It falls under the category of aromatic compounds and halogenated hydrocarbons. Its structure includes both aromatic rings and a halogen substituent, which significantly influences its reactivity and properties.
The synthesis of 4-iododiphenylmethane can be achieved through several methods:
4-Iododiphenylmethane has a molecular formula of C13H10I and a molecular weight of approximately 291.12 g/mol. The structure features:
4-Iododiphenylmethane participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for electrophilic aromatic substitution involves several steps:
4-Iododiphenylmethane has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2